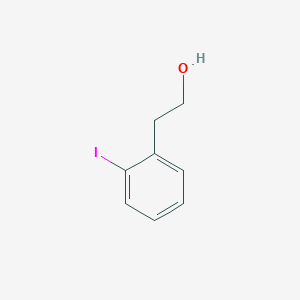
2-(2-Iodophenyl)ethan-1-ol
Descripción general
Descripción
2-(2-Iodophenyl)ethan-1-ol is a useful research compound. Its molecular formula is C8H9IO and its molecular weight is 248.063. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Regioselective Arylation Reactions : Biphenyl-2-ols, including compounds related to 2-(2-Iodophenyl)ethan-1-ol, can undergo regioselective mono- and diarylation with aryl iodides. This process is facilitated by palladium catalysis and is significant in synthesizing complex organic compounds (Satoh et al., 1998).
Synthesis and Spectroscopic Analysis : The compound 4-(4-N-Hexyloxyphenyl)-2-Methyl-3-Butyn-2-Ol, derived from 4-iodophenol (a compound related to this compound), has been synthesized and analyzed for its nonlinear optical (NLO) properties. This research is relevant for developing materials with potential applications in photonic and optoelectronic devices (Praveenkumar et al., 2021).
Photophysical and Electroluminescent Properties : Research on PtAg2 acetylide complexes, which can be synthesized using compounds related to this compound, has shown significant potential in organic light-emitting diodes (OLEDs). These materials demonstrate high phosphorescent quantum yields, making them suitable as phosphorescent dopants in OLEDs (Shu et al., 2017).
Catalytic Asymmetric Transfer Hydrogenation : Ruthenium(II) complexes containing optically active ligands, which can be derived from this compound, have been evaluated in the catalytic asymmetric transfer hydrogenation of acetophenone. This process is significant in the field of catalysis and asymmetric synthesis (Yang et al., 1997).
Pulse Radiolytic Studies : 1-Iodo-2-(methylthio)ethane, a compound structurally related to this compound, has been studied for its behavior in pulse radiolysis. This research provides insights into the radical reactions and stability of such compounds, which is essential in understanding various chemical processes (Anklam et al., 1987).
Safety and Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .
Propiedades
IUPAC Name |
2-(2-iodophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c9-8-4-2-1-3-7(8)5-6-10/h1-4,10H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQBSMKQSLCUFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCO)I | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
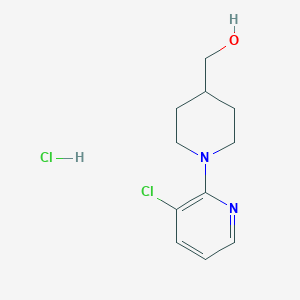
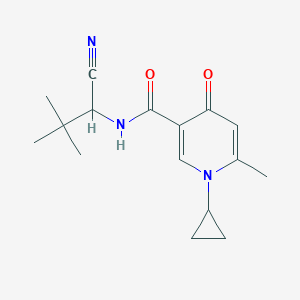
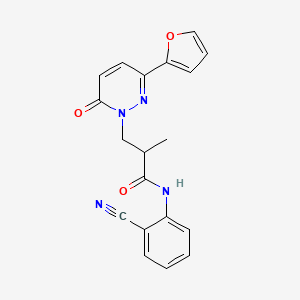
![1-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2516740.png)
![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)
![{5-[(3-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(furan-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B2516742.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)

![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
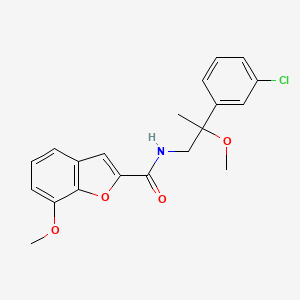
![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)
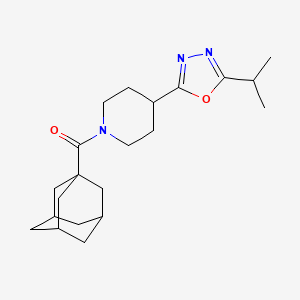
![Tert-butyl N-[1-[3-(prop-2-enoylamino)propanoyl]piperidin-3-yl]carbamate](/img/structure/B2516751.png)

